[2-(4-CHLOROPHENYL)ETHYL][(9-ETHYL-9H-CARBAZOL-3-YL)METHYL]AMINE
Overview
Description
[2-(4-CHLOROPHENYL)ETHYL][(9-ETHYL-9H-CARBAZOL-3-YL)METHYL]AMINE: is a complex organic compound that combines a chlorophenyl group with a carbazole derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(4-CHLOROPHENYL)ETHYL][(9-ETHYL-9H-CARBAZOL-3-YL)METHYL]AMINE typically involves multi-step organic reactions. One common method includes the alkylation of 9-ethyl-9H-carbazole with 2-(4-chlorophenyl)ethylamine under basic conditions. The reaction is often carried out in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions and optimize the production process.
Chemical Reactions Analysis
Types of Reactions
[2-(4-CHLOROPHENYL)ETHYL][(9-ETHYL-9H-CARBAZOL-3-YL)METHYL]AMINE: can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to reduce any double bonds or nitro groups present.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: H2 gas with Pd/C catalyst.
Substitution: Nucleophiles like NH3 or RSH in polar solvents.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of reduced amines or hydrocarbons.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
[2-(4-CHLOROPHENYL)ETHYL][(9-ETHYL-9H-CARBAZOL-3-YL)METHYL]AMINE: has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Mechanism of Action
The mechanism of action of [2-(4-CHLOROPHENYL)ETHYL][(9-ETHYL-9H-CARBAZOL-3-YL)METHYL]AMINE depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The carbazole moiety can act as an electron donor, while the chlorophenyl group can participate in π-π interactions, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
[2-(4-CHLOROPHENYL)ETHYL][(9-ETHYL-9H-CARBAZOL-3-YL)METHYL]AMINE: can be compared with other carbazole derivatives:
2-(9H-Carbazol-9-yl)ethyl acrylate: Used in organic electronics for its high charge carrier mobility and photochemical stability.
9-Vinylcarbazole: Known for its use in polymerization reactions to create conductive polymers.
3-Amino-9-ethylcarbazole: Explored for its potential in medicinal chemistry due to its bioactive properties.
The uniqueness of This compound lies in its combination of a chlorophenyl group with a carbazole derivative, which imparts distinct electronic and steric properties, making it suitable for specific applications in organic electronics and medicinal chemistry.
Properties
IUPAC Name |
2-(4-chlorophenyl)-N-[(9-ethylcarbazol-3-yl)methyl]ethanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN2/c1-2-26-22-6-4-3-5-20(22)21-15-18(9-12-23(21)26)16-25-14-13-17-7-10-19(24)11-8-17/h3-12,15,25H,2,13-14,16H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTAVACPDPVBMDR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)CNCCC3=CC=C(C=C3)Cl)C4=CC=CC=C41 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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